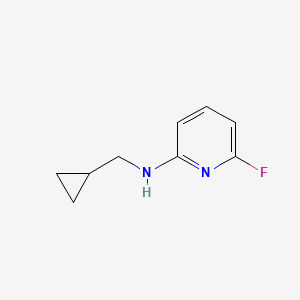

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine

Description

Properties

Molecular Formula |

C9H11FN2 |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine |

InChI |

InChI=1S/C9H11FN2/c10-8-2-1-3-9(12-8)11-6-7-4-5-7/h1-3,7H,4-6H2,(H,11,12) |

InChI Key |

IUJLHKUCXKJJQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CNC2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Fluorination and Amination of Pyridine Ring

A common approach to preparing fluoropyridin-2-amine derivatives involves initial halogenation followed by amination. For example, a method reported for fluoropyridine compounds uses an improved Balz-Schiemann reaction to introduce fluorine at the desired position on the pyridine ring. This involves:

- Starting with a suitable aminopyridine precursor.

- Bromination and subsequent diazotization to form diazonium salts.

- Thermal decomposition of diazonium tetrafluoroborate salts to yield fluorinated pyridine derivatives.

In one documented process, 2-hydroxyl-5-nitro-6-picoline was brominated using tribromo oxygen phosphorus in acetonitrile at 110–130 °C, followed by workup and isolation of 2-bromo-6-methyl-5-nitro pyridine with a yield of 92.8%. Subsequent catalytic hydrogenation with Raney nickel under 40 psi hydrogen pressure converted the nitro group to an amino group, yielding 2-bromo-5-amino-6-picoline in 90% yield after recrystallization.

Installation of the Cyclopropylmethyl Group on the Amino Function

The cyclopropylmethyl substituent on the amino group is typically introduced via reductive amination or alkylation reactions:

- Reductive amination: The primary amine (6-fluoropyridin-2-amine) reacts with cyclopropanealdehyde under reductive conditions to form the N-(cyclopropylmethyl) derivative.

- Alkylation: Direct nucleophilic substitution of the amino group with cyclopropylmethyl halides in the presence of a base.

A representative synthetic sequence from the literature for related compounds involves protection and deprotection strategies to control reactivity, followed by reductive amination with cyclopropanealdehyde. For example, aniline derivatives were protected (e.g., with Troc or Boc groups), subjected to reductive amination with cyclopropanealdehyde, and then deprotected to yield the desired cyclopropylmethyl amine derivatives.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Tribromo oxygen phosphorus, acetonitrile, 110–130 °C, 3 h | Bromination of 2-hydroxyl-5-nitro-6-picoline to 2-bromo-6-methyl-5-nitro pyridine | 92.8 |

| 2 | Raney nickel, H2 (40 psi), methanol, room temp, 5 h | Catalytic hydrogenation converting nitro to amino group | 90.0 |

| 3 | Cyclopropanealdehyde, reductive amination conditions (e.g., NaBH3CN) | Reductive amination of 6-fluoropyridin-2-amine with cyclopropanealdehyde | Not explicitly reported |

| 4 | Acidic or basic deprotection (if protecting groups used) | Removal of protecting groups to yield final product | Not explicitly reported |

Analysis of Preparation Methods

Reaction Conditions and Scalability

- Bromination requires elevated temperatures (110–130 °C) and careful control to prevent overbromination.

- Catalytic hydrogenation uses Raney nickel and moderate hydrogen pressure (40 psi), conditions amenable to scale-up.

- Reductive amination typically proceeds under mild conditions and can be adapted to batch or flow chemistry.

Purification and Characterization

Purification steps often involve extraction, recrystallization, and chromatographic techniques to isolate intermediates and final products with high purity. Characterization includes NMR, mass spectrometry, and elemental analysis, confirming the structure and substitution pattern.

Summary Table of Key Preparation Parameters

| Parameter | Method A (Halogenation + Amination) | Method B (Reductive Amination) |

|---|---|---|

| Starting Material | 2-hydroxyl-5-nitro-6-picoline | 6-fluoropyridin-2-amine |

| Key Reagents | Tribromo oxygen phosphorus, Raney Ni | Cyclopropanealdehyde, reducing agent |

| Temperature | 110–130 °C (bromination), RT (hydrogenation) | Room temperature to mild heating |

| Reaction Time | 3 h (bromination), 5 h (hydrogenation) | Several hours (varies) |

| Yield | >90% for intermediates | Moderate to high (literature dependent) |

| Purification | Extraction, recrystallization | Chromatography, recrystallization |

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-6-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyclopropylmethyl group and fluorine atom can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Key Observations:

Core Heterocycle : Pyridine-based compounds (e.g., 6-fluoro-4-methylpyridin-2-amine) exhibit simpler electronic profiles compared to pyrimidine derivatives like cyprodinil, which may engage in stronger π-π interactions due to the additional nitrogen atom .

Substituent Effects :

- Fluorine Position : The 6-fluoro substitution in the target compound contrasts with 5-fluoro analogs (e.g., 5-Fluoro-N-methylpyridin-2-amine), altering resonance and dipole moments .

- Cyclopropyl vs. Phenyl : Cyclopropyl groups (as in cyprodinil) confer rigidity and metabolic stability, whereas phenyl groups (e.g., in N-(4-fluoro-3-nitrophenyl)-6-methyl-2-phenylpyrimidin-4-amine) enhance aromatic interactions but may increase toxicity risks .

Synthetic Complexity : Pyrimidine derivatives often require multi-step syntheses (e.g., coupling with NaH in DMF for purine analogs ), whereas pyridine derivatives like 6-fluoro-4-methylpyridin-2-amine may be synthesized via simpler nucleophilic substitutions .

Research Findings and Implications

- Lipophilicity : The cyclopropylmethyl group in the target compound likely elevates logP values compared to methyl or phenyl substituents, improving membrane permeability but possibly reducing aqueous solubility .

- Stability : Cyclopropyl-containing compounds (e.g., cyprodinil) are often resistant to oxidative metabolism, suggesting the target compound may exhibit prolonged half-life in biological systems .

Biological Activity

N-(cyclopropylmethyl)-6-fluoropyridin-2-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article delves into its biological activity, exploring various studies that highlight its pharmacological profiles, mechanisms of action, and potential clinical uses.

Chemical Structure and Properties

This compound belongs to the class of pyridine derivatives, characterized by the presence of a fluorine atom at the 6-position of the pyridine ring. The cyclopropylmethyl group enhances its lipophilicity and may influence its interaction with biological targets.

-

Receptor Interaction :

- Compounds similar to this compound have been shown to act as agonists at various receptors, including dopamine (D2, D3) and serotonin (5-HT1A) receptors. For instance, related derivatives have exhibited EC50 values in the nanomolar range for these receptors, indicating potent activity .

- The compound's structure allows it to engage in multiple receptor interactions, which is beneficial for treating conditions like Parkinson's disease by targeting both dopaminergic and serotonergic pathways .

-

Bioconversion Studies :

- Research indicates that pyridine derivatives can be metabolized by specific bacterial strains, leading to hydroxylated products that may possess enhanced biological activity . This bioconversion process is crucial for understanding how modifications to the compound can influence its pharmacokinetics.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds through in vitro assays:

- Dopamine and Serotonin Receptor Agonism :

- Compounds derived from 6-fluoropyridine have been tested for their ability to activate D2 and 5-HT1A receptors. For example, one study reported that certain derivatives showed significant agonistic activity with low EC50 values, suggesting their potential as therapeutic agents for neurological disorders .

- Cytotoxicity and Antimicrobial Activity :

In Vivo Studies

The pharmacological effects of this compound have also been explored in animal models:

- Neuroprotective Effects :

Table 1: Summary of Biological Activity

Q & A

Q. What synthetic methodologies are employed for preparing N-(cyclopropylmethyl)-6-fluoropyridin-2-amine and related analogs?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Step 1: Reacting a fluoropyridine derivative (e.g., 6-fluoropyridin-2-amine) with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide) under basic conditions (e.g., NaOH, EtN) to form the target compound .

- Step 2: Purification via column chromatography or recrystallization, with characterization by H-NMR (for cyclopropyl protons at δ ~0.5–1.5 ppm) and HPLC (>98% purity) .

Q. How is the compound characterized, and what analytical techniques are critical for confirming its structure?

Answer:

Q. What preliminary biological assays are relevant for evaluating its activity?

Answer:

- In vitro enzyme inhibition: Test against kinases or receptors (e.g., tyrosine kinases) using fluorescence-based assays .

- Antimicrobial screening: Assess activity against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .

- Cytotoxicity: MTT assays in mammalian cell lines (e.g., HEK293) to determine IC .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on pyridine or cyclopropyl groups) affect biological activity?

Answer:

- Case Study 1: Replacing the cyclopropylmethyl group with a benzyl group (e.g., N-(2,4-dimethoxybenzyl)-6-fluoropyridin-2-amine) reduces insecticidal activity against Plutella xylostella by 50%, indicating the cyclopropyl group’s steric/electronic importance .

- Case Study 2: Adding electron-withdrawing groups (e.g., CF) to the pyridine ring enhances antifungal activity (MIC from 25 µM to 5 µM) .

Q. How can conformational analysis (e.g., X-ray crystallography) guide structure-based drug design?

Answer:

- X-ray Data: For analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) reveal planarity requirements for target binding .

- Hydrogen Bonding: Intramolecular N–H···N bonds stabilize bioactive conformations .

Key Insight:

Modulating dihedral angles via substituents (e.g., methoxy groups) can optimize binding to hydrophobic pockets in target proteins .

Q. How should researchers address contradictory data in reaction yields or bioactivity?

Answer:

- Example: A synthesis step yielding 31% vs. 85% in similar conditions :

- Root Cause Analysis: Trace moisture in DMF or incomplete deprotonation of the amine.

- Resolution: Use anhydrous solvents and monitor reaction progress by TLC.

- Bioactivity Variability: Differences in cell line viability assays (e.g., HEK293 vs. HeLa) may reflect cell-specific uptake mechanisms. Validate with orthogonal assays (e.g., radioligand binding) .

Q. What computational methods support SAR studies for this compound?

Answer:

- Docking Studies: Predict binding modes to targets (e.g., kinases) using AutoDock Vina.

- QSAR Models: Correlate logP values (e.g., 2.1 for cyclopropylmethyl vs. 2.8 for benzyl) with cytotoxicity .

- DFT Calculations: Assess electronic effects of substituents (e.g., fluorine’s electronegativity) on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.